

A Comparative Analysis of MTT and MTS Cell Viability Assay Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *MTT Formazan*

Cat. No.: *B1226572*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the accurate assessment of cell viability and proliferation is paramount. Among the various colorimetric assays available, the MTT and MTS assays are two of the most frequently employed methods. Both rely on the enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. However, key differences in their protocols, underlying mechanisms, and performance characteristics can significantly influence experimental outcomes and efficiency. This guide provides an objective comparison of the MTT and MTS assays, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

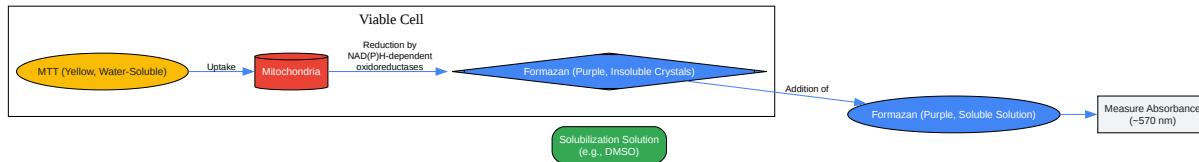
At a Glance: Key Differences Between MTT and MTS Assays

The primary distinction between the MTT and MTS assays lies in the solubility of the formazan product. The traditional MTT assay produces a water-insoluble purple formazan, necessitating an additional solubilization step before the absorbance can be measured.^[1] In contrast, the MTS assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble formazan, streamlining the protocol by eliminating the solubilization step and allowing for direct measurement from the cell culture plate.^{[1][2]} This fundamental difference leads to variations in workflow, time requirements, and potential sources of error.

Quantitative Performance Comparison

The choice between MTT and MTS can be influenced by factors such as sensitivity, linearity, and the specific nature of the compounds being tested. While both assays are widely used, their quantitative outputs can differ.

Parameter	MTT Assay	MTS Assay	Key Considerations & References
Principle	Enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan by mitochondrial dehydrogenases.[3][4]	Enzymatic reduction of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to a soluble formazan, typically requiring an electron coupling reagent (e.g., PES).[5]	The insoluble nature of the MTT formazan necessitates a solubilization step, whereas the MTS formazan is soluble in culture medium. [6]
Sensitivity	Generally considered less sensitive than newer assays.[7] Can typically detect 200–1,000 cells per well under optimal conditions.[7]	Often described as more sensitive than MTT due to the formation of a darker, soluble formazan product.[1][2]	Sensitivity is cell-type dependent and can be influenced by the metabolic activity of the cells.
Linearity	Good linearity between cell number and absorbance is achievable with optimization.	Good linearity between cell number and absorbance is generally observed.	For both assays, it is crucial to determine the optimal cell seeding density to ensure results fall within the linear range.
IC50 Values	Can be influenced by the compound being tested. For example, with EGCG treatment on LNCaP and MCF-7	Can also be influenced by test compounds. For the same EGCG treatment, IC50	A study on green tea polyphenols (EGCG) showed that both MTT and MTS assays resulted in a 2-fold


	cells, the IC ₅₀ was ~120 µM and ~60 µM, respectively.[8]	values were comparable to MTT, at ~120 µM (LNCaP) and ~60 µM (MCF-7). [8]	higher IC ₅₀ concentration compared to ATP- or DNA-based assays, suggesting an overestimation of cell viability.[8]
Time to Result	Longer, due to the additional formazan solubilization step (typically several hours to overnight).[1]	Faster, as it eliminates the solubilization step. The reaction can often be read within 1-4 hours.[2]	The "one-step" nature of the MTS assay makes it more suitable for high-throughput screening.
Endpoint	Endpoint, lytic. The solubilization step kills the cells.	Endpoint, though multiple readings can be taken over time before the reagent becomes toxic to the cells.	The non-lytic nature of the initial MTS reaction allows for kinetic studies, though prolonged exposure to the reagent is cytotoxic.

Biochemical Mechanisms of Formazan Formation

The core of both assays is the bioreduction of a tetrazolium salt. This process is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes and reflects the metabolic activity of the cell population.[9]

MTT Assay Mechanism

In the MTT assay, the positively charged MTT salt readily penetrates viable eukaryotic cells and enters the mitochondria.[10] There, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the tetrazolium ring, cleaving it to form the insoluble, purple formazan crystals which accumulate within the cell.[3][4] A solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified SDS solution, is then required to dissolve these crystals, releasing the colored product into the solution for measurement.[9]

[Click to download full resolution via product page](#)

Biochemical mechanism of the MTT assay.

MTS Assay Mechanism

The MTS tetrazolium salt is negatively charged and does not readily penetrate cells.^[10] Its reduction is facilitated by an intermediate electron acceptor, such as phenazine methosulfate (PMS) or phenazine ethyl sulfate (PES), which can enter the cell, be reduced by cellular dehydrogenases in the cytoplasm, and then exit the cell to convert the extracellular MTS into a soluble formazan product.^{[5][11]} This water-soluble formazan directly imparts color to the culture medium, which can then be measured without any further processing.^[6]

Biochemical mechanism of the MTS assay.

Detailed Experimental Protocols

Below are representative protocols for performing MTT and MTS assays in a 96-well plate format. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and experimental condition.

MTT Assay Protocol

Materials:

- MTT solution (e.g., 5 mg/mL in sterile PBS), stored protected from light.
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

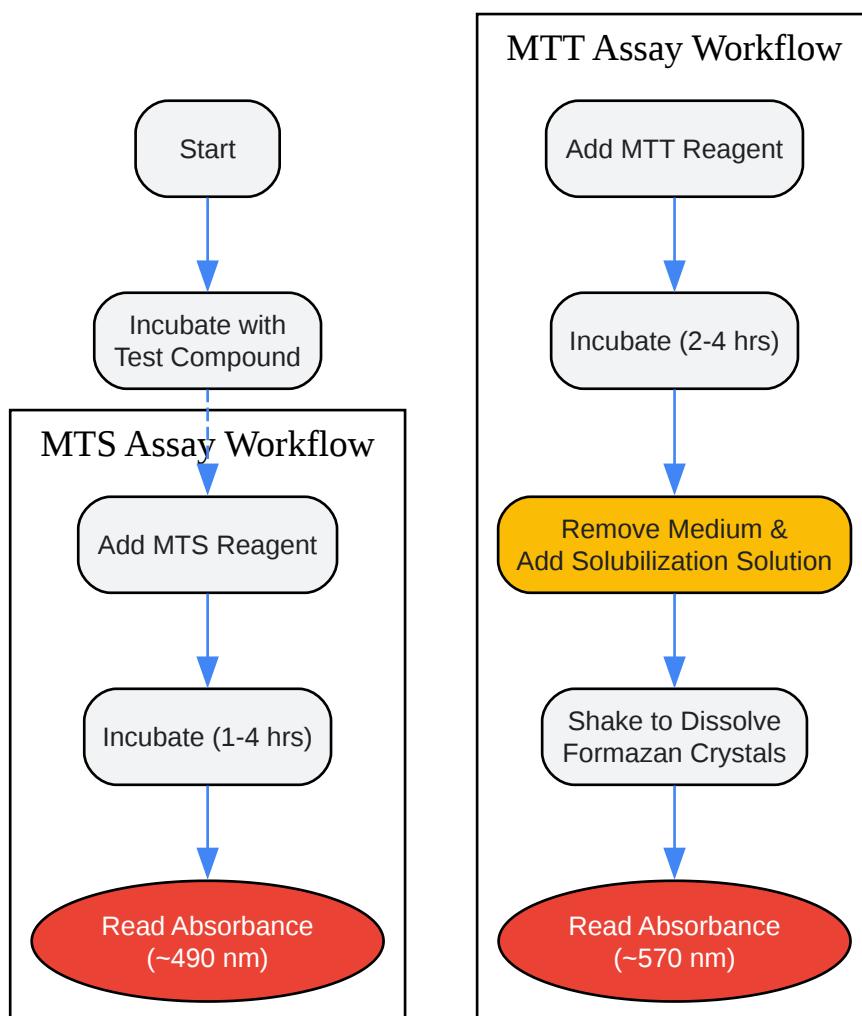
- Sterile, serum-free culture medium.
- 96-well clear flat-bottom plates.
- Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 μ L of culture medium.[\[3\]](#) Include wells with medium only for background control.
- Treatment: After allowing cells to adhere (for adherent lines), treat them with the desired compounds and incubate for the appropriate exposure period.
- MTT Addition: Following the treatment period, add 10 μ L of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[\[12\]](#)
- Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator.[\[3\]](#) During this time, viable cells will reduce the MTT to formazan crystals.
- Formazan Solubilization:
 - For adherent cells: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 μ L of solubilization solution (e.g., DMSO) to each well.[\[3\]](#) [\[13\]](#)
 - For suspension cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes), then carefully aspirate the supernatant. Add the solubilization solution.
- Mixing: Mix thoroughly on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[\[12\]](#) A reference wavelength of >650 nm can be used to reduce background noise.[\[12\]](#)

MTS Assay Protocol

Materials:


- Combined MTS/PES solution (many are commercially available as "one-step" solutions).
- 96-well clear flat-bottom plates.
- Microplate reader capable of measuring absorbance at ~490 nm.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 μ L of culture medium. [\[10\]](#) Include background control wells.
- Treatment: Treat cells with the test compounds and incubate for the desired duration.
- MTS Reagent Addition: Add 20 μ L of the MTS reagent directly to each well.[\[13\]](#)
- Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[\[13\]](#) The optimal incubation time can vary depending on the cell type and density.
- Absorbance Measurement: Measure the absorbance at approximately 490 nm.[\[11\]](#)[\[13\]](#) No solubilization or washing steps are required.

Experimental Workflow Comparison

The operational workflows for the MTT and MTS assays highlight the efficiency gains of the latter.

[Click to download full resolution via product page](#)

Comparison of MTT and MTS experimental workflows.

Conclusion: Which Assay to Choose?

The choice between the MTT and MTS assay depends on the specific requirements of the experiment.

Choose the MTT assay if:

- You are working with established, historical protocols.
- Cost is a primary concern, as MTT reagents are generally less expensive.

- Potential interference from colored compounds in the test library is a concern, as the wash step in the MTT protocol can help mitigate this.

Choose the MTS assay if:

- High-throughput screening or processing a large number of plates is required, as the streamlined, "add-and-read" protocol saves significant time and reduces handling errors.[\[2\]](#)
- You require a more sensitive assay.[\[1\]](#)
- You wish to perform kinetic analysis by taking multiple readings from the same plate over a short period.

Ultimately, both assays are powerful tools for assessing cellular metabolic activity. However, researchers must be aware of their limitations. The metabolic activity measured by these assays may not always directly correlate with cell number, and test compounds can interfere with the enzymatic reduction of the tetrazolium salts, leading to erroneous results.[\[8\]](#) Therefore, validation with an orthogonal method, such as a DNA quantification assay or direct cell counting, is often recommended for critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pediaa.com [pediaa.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. MTT assay overview | Abcam abcam.com
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Is Your MTT Assay the Right Choice? promega.com

- 8. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [A Comparative Analysis of MTT and MTS Cell Viability Assay Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226572#comparative-analysis-of-mtt-and-mts-assay-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com